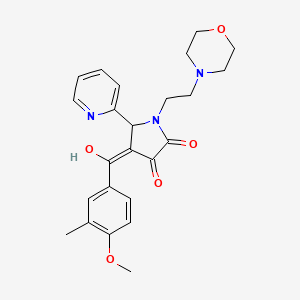

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

This compound is a pyrrolone derivative characterized by a 1,5-dihydro-2H-pyrrol-2-one core with multiple substituents. Key structural features include:

- 4-(4-Methoxy-3-methylbenzoyl): A benzoyl substituent with methoxy (electron-donating) and methyl (steric) groups at positions 4 and 3, respectively.

- 1-(2-Morpholinoethyl): A morpholine-containing side chain, likely improving solubility and pharmacokinetic properties.

- 5-(Pyridin-2-yl): A nitrogen-containing aromatic ring, influencing electronic properties and target binding .

Properties

IUPAC Name |

(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5/c1-16-15-17(6-7-19(16)31-2)22(28)20-21(18-5-3-4-8-25-18)27(24(30)23(20)29)10-9-26-11-13-32-14-12-26/h3-8,15,21,28H,9-14H2,1-2H3/b22-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOTXTOELDMVAY-LSDHQDQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=N4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=N4)/O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a pyrrole ring, hydroxy, methoxy, and various other functional groups that enhance its biological interactions. Its molecular formula is C23H28N2O3, with a molar mass of 396.48 g/mol. The presence of the morpholinoethyl group and pyridine moiety contributes to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C23H28N2O3 |

| Molar Mass | 396.48 g/mol |

| CAS Number | 497240-69-4 |

| IUPAC Name | This compound |

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, in vitro studies demonstrated that the compound effectively reduced cell viability in breast and prostate cancer cells by targeting specific signaling pathways associated with tumor growth.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound against both gram-positive and gram-negative bacteria. The compound exhibited a dose-dependent inhibition of bacterial growth, suggesting potential applications in treating bacterial infections.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it demonstrated the ability to mitigate oxidative stress and inflammation, which are critical factors in neuronal damage. This opens avenues for further exploration in conditions such as Alzheimer's disease.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways : It can influence pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

- Interaction with Receptors : Binding affinities to various receptors have been noted, suggesting a role in neurotransmitter modulation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Case Study on Cancer Cell Lines : A study involving human breast cancer cell lines (MCF-7) reported a significant reduction in cell viability (up to 70%) after treatment with varying concentrations of the compound over 48 hours.

- Antimicrobial Efficacy Study : In vitro testing against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antimicrobial activity.

- Neuroprotection in Animal Models : In a murine model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by behavioral tests, alongside reduced markers of oxidative stress.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Differences and Implications

Substituent Effects on Pharmacological Activity

- Halogenated benzoyl groups (e.g., 3-chloro in -fluoro in ) introduce electron-withdrawing effects, which may enhance binding to electrophilic pockets in target proteins .

Pyridyl Position :

- Morpholino Chain Variations: The ethyl linker in the target compound provides moderate chain length for solubility, while propyl chains (e.g., 3-morpholinopropyl in ) may increase lipophilicity and tissue penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.